molecular formula C13H12O3 B563305 6-Methoxy-2-naphthaleneacetic Acid-d3 (Desmethyl Naproxen-d3) CAS No. 1189427-82-4

6-Methoxy-2-naphthaleneacetic Acid-d3 (Desmethyl Naproxen-d3)

Cat. No.: B563305
CAS No.: 1189427-82-4
M. Wt: 219.254
InChI Key: PHJFLPMVEFKEPL-FIBGUPNXSA-N
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Preparation Methods

The synthesis of 6-Methoxy-2-naphthaleneacetic Acid-d3 involves the incorporation of deuterium atoms into the molecular structure of 6-Methoxy-2-naphthaleneacetic Acid. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

6-Methoxy-2-naphthaleneacetic Acid-d3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6-Methoxy-2-naphthaleneacetic Acid-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-naphthaleneacetic Acid-d3 involves its role as a metabolite of Nabumetone. Nabumetone is a prodrug that is converted in the body to its active form, 6-Methoxy-2-naphthaleneacetic Acid, which inhibits the enzyme cyclooxygenase (COX). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The deuterated form, 6-Methoxy-2-naphthaleneacetic Acid-d3, is used in research to study the metabolic pathways and pharmacokinetics of Nabumetone .

Comparison with Similar Compounds

6-Methoxy-2-naphthaleneacetic Acid-d3 can be compared with other similar compounds, such as:

The uniqueness of 6-Methoxy-2-naphthaleneacetic Acid-d3 lies in its deuterium labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics that are not possible with non-deuterated compounds .

Properties

CAS No.

1189427-82-4

Molecular Formula

C13H12O3

Molecular Weight

219.254

IUPAC Name

2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)/i1D3

InChI Key

PHJFLPMVEFKEPL-FIBGUPNXSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O

Synonyms

2-(6-Methoxy-d3-2-naphthyl)acetic Acid;  6-Methoxy-d3-2-naphthylacetic Acid;  6-MNA-d3;  BRL 10720-d3;  Desmethyl Naproxen-d3; 

Origin of Product

United States

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